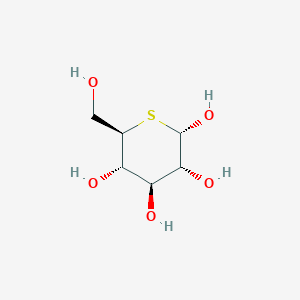![molecular formula C24H21ClN4O3S B12058083 (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)
(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(4-Chlorphenyl)-2-({5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanonoxim ist eine komplexe organische Verbindung, die eine Vielzahl von funktionellen Gruppen aufweist, darunter eine Chlorphenylgruppe, eine Methoxyphenoxygruppe, eine Phenylgruppe, einen Triazolring und eine Oximgruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1E)-1-(4-Chlorphenyl)-2-({5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanonoxim umfasst typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Triazolrings: Dies kann durch eine Cyclisierungsreaktion erreicht werden, an der ein Hydrazinderivat und ein geeigneter Vorläufer beteiligt sind.
Einführung der Phenyl- und Methoxyphenoxygruppen: Diese Gruppen können durch nukleophile Substitutionsreaktionen eingeführt werden.
Bildung der Oximgruppe: Dieser Schritt beinhaltet die Reaktion eines Keton-Zwischenprodukts mit Hydroxylamin unter sauren oder basischen Bedingungen.
Endgültige Montage: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen zusammengesetzt, häufig unter Verwendung palladiumkatalysierter Kreuzkupplungstechniken.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und die Automatisierung von Reaktionsschritten umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1E)-1-(4-Chlorphenyl)-2-({5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanonoxim kann eine Vielzahl von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Oximgruppe kann zu einem Nitroso- oder Nitratderivat oxidiert werden.
Reduktion: Die Oximgruppe kann zu einem Amin reduziert werden.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.
Kupplungsreaktionen: Der Triazolring kann an verschiedenen Kupplungsreaktionen teilnehmen, wie z. B. Suzuki- oder Heck-Reaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Häufige Nukleophile sind Amine, Thiole und Alkoxide.
Kupplungsreaktionen: Häufige Katalysatoren sind Palladiumkomplexe, Kupferiodid und Nickelkomplexe.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Oximgruppe zu Nitroso- oder Nitratderivaten führen, während die Reduktion zu Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (1E)-1-(4-Chlorphenyl)-2-({5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanonoxim als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Verbindungen.
Biologie
In der Biologie wird diese Verbindung auf ihre potenzielle biologische Aktivität untersucht. Das Vorhandensein des Triazolrings und der Oximgruppe deutet darauf hin, dass sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren kann, was sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht.
Medizin
In der Medizin wird (1E)-1-(4-Chlorphenyl)-2-({5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanonoxim auf seine potenziellen therapeutischen Wirkungen untersucht. Es kann antimikrobielle, antimykotische oder krebshemmende Eigenschaften aufweisen, obwohl weitere Forschung erforderlich ist, um diese Wirkungen zu bestätigen.
Industrie
In der Industrie kann diese Verbindung als Zwischenprodukt bei der Herstellung von Pharmazeutika, Agrochemikalien und Spezialchemikalien verwendet werden. Seine einzigartige Struktur ermöglicht die Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (1E)-1-(4-Chlorphenyl)-2-({5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanonoxim beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring und die Oximgruppe sind wichtige funktionelle Gruppen, die mit diesen Zielstrukturen interagieren können, was zur Modulation biologischer Pfade führt. Der genaue Wirkmechanismus hängt von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and oxime group are key functional groups that may interact with these targets, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1E)-1-(4-Chlorphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)ethanonoxim: Fehlt die Methoxyphenoxygruppe.
(1E)-1-(4-Chlorphenyl)-2-({5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanon: Fehlt die Oximgruppe.
(1E)-1-(4-Chlorphenyl)-2-({5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanol: Enthält eine Alkoholgruppe anstelle der Oximgruppe.
Einzigartigkeit
Die Einzigartigkeit von (1E)-1-(4-Chlorphenyl)-2-({5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanonoxim liegt in seiner Kombination von funktionellen Gruppen, die eine breite Palette chemischer Reaktionen und potenzieller Anwendungen ermöglicht. Das Vorhandensein der Oximgruppe insbesondere erhöht seine Vielseitigkeit und seine potenzielle biologische Aktivität.
Eigenschaften
Molekularformel |
C24H21ClN4O3S |
|---|---|
Molekulargewicht |
481.0 g/mol |
IUPAC-Name |
(NE)-N-[1-(4-chlorophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C24H21ClN4O3S/c1-31-20-11-13-21(14-12-20)32-15-23-26-27-24(29(23)19-5-3-2-4-6-19)33-16-22(28-30)17-7-9-18(25)10-8-17/h2-14,30H,15-16H2,1H3/b28-22- |
InChI-Schlüssel |
XEERREQJTFXWSO-SLMZUGIISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SC/C(=N/O)/C4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=NO)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



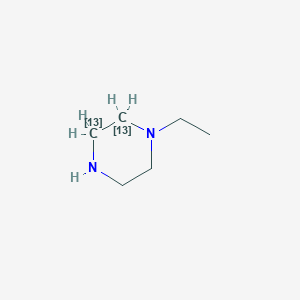
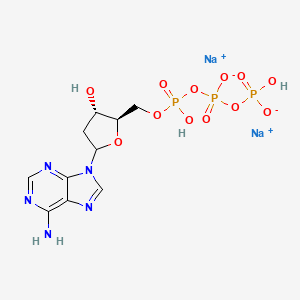



![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
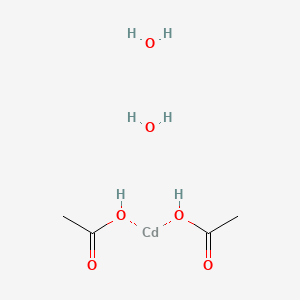
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)


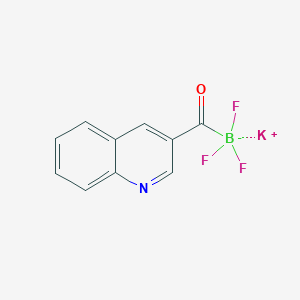
![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)
